![molecular formula C12H7ClN2S B1334096 4-Cloro-7-feniltieno[3,2-d]pirimidina CAS No. 827614-26-6](/img/structure/B1334096.png)
4-Cloro-7-feniltieno[3,2-d]pirimidina
Descripción general
Descripción
4-Chloro-7-phenylthieno[3,2-d]pyrimidine: is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a chlorine atom at the 4-position and a phenyl group at the 7-position.
Aplicaciones Científicas De Investigación
4-Chloro-7-phenylthieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Industry: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Análisis Bioquímico
Biochemical Properties
4-Chloro-7-phenylthieno[3,2-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways .
Cellular Effects
It is known that derivatives of this compound have demonstrated promising biological activities . For instance, some derivatives have shown potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .
Molecular Mechanism
It is known to demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . This suggests that it may exert its effects at the molecular level through these mechanisms.
Temporal Effects in Laboratory Settings
Under normal temperature and humidity conditions, 4-Chloro-7-phenylthieno[3,2-d]pyrimidine exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-phenylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be chlorinated to introduce the chlorine atom at the 4-position . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired thienopyrimidine derivatives .
Industrial Production Methods: Industrial production of 4-Chloro-7-phenylthieno[3,2-d]pyrimidine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and chlorination processes. The scalability of these methods is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-7-phenylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles under appropriate conditions.
Nucleophilic Aromatic Substitution: This reaction involves the replacement of the chlorine atom with nucleophiles such as amines or thiols.
Suzuki Coupling: This reaction involves the coupling of the compound with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar solvents like dimethylformamide.
Nucleophilic Aromatic Substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide.
Suzuki Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
Electrophilic Substitution: Substituted thienopyrimidines.
Nucleophilic Aromatic Substitution: Amino or thiol-substituted thienopyrimidines.
Suzuki Coupling: Biaryl thienopyrimidine derivatives.
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-phenylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, this compound can interfere with signaling pathways that regulate cell growth, proliferation, and survival. This makes it a promising candidate for anticancer therapy . The inhibition of kinases can lead to the downregulation of oncogenic pathways and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a fused pyrrole and pyrimidine ring system, known for its applications in medicinal chemistry.
Thieno[3,4-b]pyridine Derivatives: Compounds with a similar fused ring system but different substitution patterns, used in various chemical and biological applications.
Uniqueness: 4-Chloro-7-phenylthieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 7-position and the chlorine atom at the 4-position enhances its reactivity and potential as a pharmacologically active compound .
Propiedades
IUPAC Name |
4-chloro-7-phenylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-12-11-10(14-7-15-12)9(6-16-11)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDQPDXWKBHOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


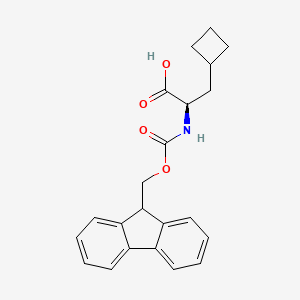
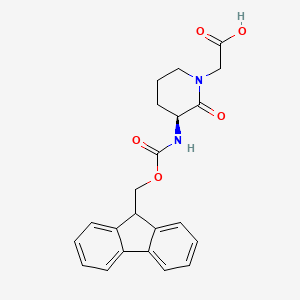

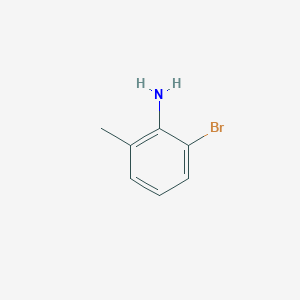
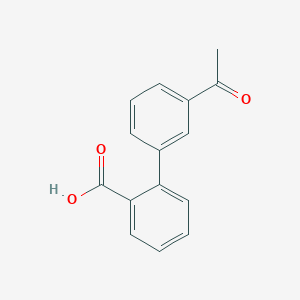

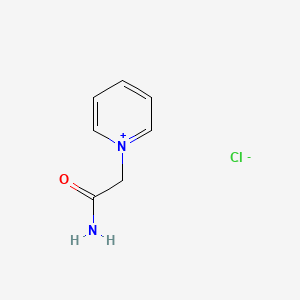
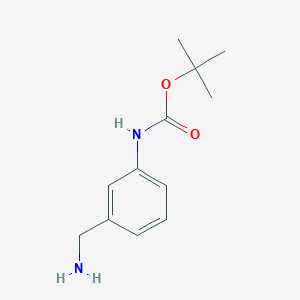
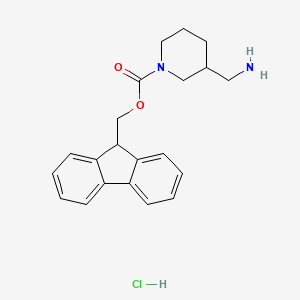
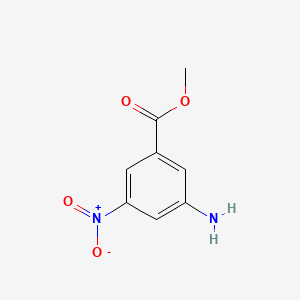
![2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid](/img/structure/B1334040.png)
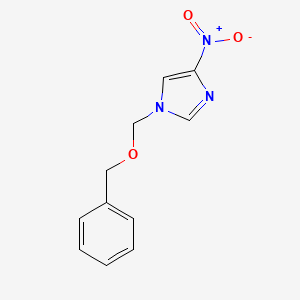
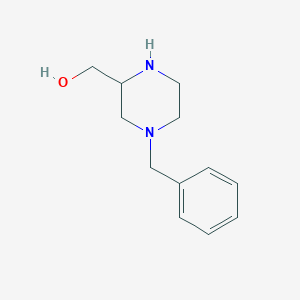
![2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid](/img/structure/B1334045.png)
